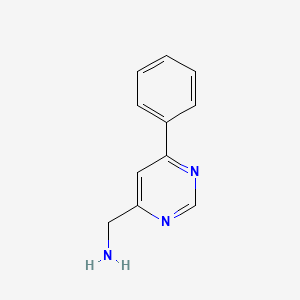

(6-Phenylpyrimidin-4-yl)methanamine

描述

Structure

3D Structure

属性

CAS 编号 |

1083396-46-6 |

|---|---|

分子式 |

C11H11N3 |

分子量 |

185.22 g/mol |

IUPAC 名称 |

(6-phenylpyrimidin-4-yl)methanamine |

InChI |

InChI=1S/C11H11N3/c12-7-10-6-11(14-8-13-10)9-4-2-1-3-5-9/h1-6,8H,7,12H2 |

InChI 键 |

JMZVWZAKTSCVEH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NC=NC(=C2)CN |

规范 SMILES |

C1=CC=C(C=C1)C2=NC=NC(=C2)CN |

产品来源 |

United States |

Structure Activity Relationship Sar Investigations of 6 Phenylpyrimidin 4 Yl Methanamine Analogs

Substituent Effects on the Pyrimidine (B1678525) Heterocycle

The biological activity of (6-phenylpyrimidin-4-yl)methanamine derivatives is intricately linked to the substitution patterns on the central pyrimidine ring. Modifications at key positions can profoundly impact the compound's affinity for its biological target, as well as its pharmacokinetic properties.

The phenyl ring at the C6 position of the pyrimidine core is a critical component for the biological activity of this class of compounds. SAR studies have demonstrated that substitutions on this phenyl ring can significantly modulate the potency of these analogs.

In a series of compounds designed as cyclooxygenase-2 (COX-2) inhibitors, where the core structure was 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine, the nature of the substituent on the 6-phenyl ring played a pivotal role in determining the inhibitory activity. nih.gov The introduction of various substituents at the para-position of the C6-phenyl ring resulted in a range of potencies, as detailed in the interactive table below. Generally, both electron-withdrawing and electron-donating groups at this position were found to be favorable for activity, with di-substituted analogs showing enhanced potency. nih.gov This suggests that the electronic landscape of the C6-phenyl ring is a key determinant for effective interaction with the target enzyme.

Table 1: Effect of Substituents on the C6-Phenyl Group on COX-2 Inhibitory Activity

| Compound | R (Substituent on C6-Phenyl) | COX-2 IC50 (µM) |

|---|---|---|

| 4a | H | 0.12 |

| 4b | 4-F | 0.15 |

| 4c | 4-Cl | 0.09 |

| 4d | 4-Br | 0.08 |

| 4e | 4-CH3 | 0.1 |

| 4f | 4-OCH3 | 0.07 |

| 4g | 4-NO2 | 0.2 |

| 4h | 3,4-di-Cl | 0.06 |

| 4i | 3,4-di-F | 0.05 |

Data sourced from a study on 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives as selective COX-2 inhibitors. nih.gov

The methanamine group at the C4 position is another crucial site for modification, providing a handle to fine-tune the biological activity and physicochemical properties of the analogs. The nitrogen atom of this moiety often participates in key hydrogen bonding interactions with the biological target.

Investigations into N-benzyl-2-phenylpyrimidin-4-amine derivatives as inhibitors of the deubiquitinating enzyme USP1/UAF1 have shed light on the importance of the substituent on the methanamine nitrogen. nih.govnih.gov While the primary amine itself showed weak activity, the introduction of a benzyl (B1604629) group significantly enhanced potency. nih.gov Further exploration revealed that the aromatic nature of this substituent is important, as replacing the benzyl group with a non-aromatic cyclohexylmethyl group led to a substantial decrease in activity. nih.gov

Table 2: Influence of C4-Methanamine Substituents on USP1/UAF1 Inhibition

| Compound | C4-Substituent | USP1/UAF1 IC50 (nM) |

|---|---|---|

| 1 | -CH2NH2 | >10000 |

| 2 | -CH2NH-benzyl | 210 |

| 3 | -CH2NH-(4-pyridyl)methyl | 150 |

| 4 | -CH2NH-(3-pyridyl)methyl | 180 |

| 5 | -CH2NH-cyclohexylmethyl | 800 |

Data derived from SAR studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives. nih.gov

In addition to the primary substitution sites at C4 and C6, the introduction of other substituents, particularly those containing heteroatoms, onto the pyrimidine ring can further modulate the biological profile of these compounds. Such modifications can alter the electronic properties of the heterocyclic core and introduce new points of interaction.

Conformational Analysis and Molecular Recognition Elements

The biological activity of this compound analogs is not solely dependent on their constituent atoms but also on their three-dimensional arrangement and the way they present key molecular recognition elements to their biological targets. Conformational analysis, through computational modeling and experimental techniques, is crucial for understanding these spatial relationships.

The key molecular recognition elements of this scaffold typically include:

Hydrogen bond acceptors: The nitrogen atoms of the pyrimidine ring.

Hydrophobic/Aromatic region: The phenyl group at the C6 position, which can engage in π-π stacking and hydrophobic interactions.

Hydrogen bond donor/acceptor: The nitrogen atom of the C4-methanamine moiety.

Variable interaction region: The substituent attached to the methanamine nitrogen, which can be tailored for specific interactions.

The relative orientation of the C6-phenyl ring and the C4-methanamine substituent is a critical conformational parameter. Molecular docking studies of related pyrimidine derivatives have shown that the planarity or twist of the phenyl ring relative to the pyrimidine core can significantly affect binding affinity. nih.gov The flexibility of the methanamine linker allows the terminal substituent to adopt various conformations to optimize its fit within the binding pocket of the target protein.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

In the absence of a high-resolution structure of the biological target, ligand-based drug design strategies, such as pharmacophore modeling, become instrumental. A pharmacophore model encapsulates the essential steric and electronic features that a molecule must possess to exhibit a specific biological activity.

A pharmacophore model for active this compound analogs can be hypothesized based on the collective SAR data. Such a model would likely consist of a combination of features including aromatic/hydrophobic centers, hydrogen bond acceptors, and hydrogen bond donors, arranged in a specific three-dimensional geometry.

Table 3: Hypothetical Pharmacophore Model for this compound Analogs

| Pharmacophore Feature | Corresponding Structural Moiety | Interaction Type |

|---|---|---|

| Aromatic 1 | C6-Phenyl Ring | Hydrophobic/π-stacking |

| H-Bond Acceptor 1 | Pyrimidine N1 | Hydrogen Bonding |

| H-Bond Acceptor 2 | Pyrimidine N3 | Hydrogen Bonding |

| H-Bond Donor/Acceptor | C4-Methanamine Nitrogen | Hydrogen Bonding |

This type of model serves as a powerful tool in virtual screening campaigns to identify novel compounds with the desired biological activity from large chemical libraries. nih.govnih.gov Furthermore, it guides the rational design of new analogs by providing a blueprint of the essential interactions required for potent and selective target engagement. Ligand-based design also emphasizes the optimization of drug-like properties, such as solubility and membrane permeability, to ensure that potent compounds also possess favorable pharmacokinetic profiles.

Molecular and Cellular Mechanisms of Action for 6 Phenylpyrimidin 4 Yl Methanamine Analogs

Specific Protein Target Interactions

Analogs of (6-phenylpyrimidin-4-yl)methanamine have been investigated for their ability to interact with and modulate the function of various protein targets, including enzymes and receptors.

Enzyme Inhibition Profiles

The pyrimidine (B1678525) core is a common feature in many kinase inhibitors. While direct inhibition data for this compound is not available, related phenylpyrimidine structures have been explored for their kinase inhibitory potential. For instance, various N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives, which share the pyrimidine core, have been identified as selective inhibitors of class III receptor tyrosine kinases like KIT and PDGFRβ. This suggests that the 6-phenylpyrimidine scaffold could be a valuable starting point for the design of novel kinase inhibitors.

There is currently no publicly available research detailing the inhibitory activity of this compound or its close analogs against deubiquitinases or dipeptidyl peptidase IV (DPP-IV).

Cellular Pathway Modulation and Biological Process Perturbation

The interaction of this compound analogs with their molecular targets can lead to significant changes in cellular behavior.

Cell Proliferation Inhibition and Apoptosis Induction

While direct evidence for this compound is lacking, the broader class of pyrimidine derivatives is well-known for its anti-proliferative and pro-apoptotic effects, often linked to kinase inhibition. By blocking the activity of kinases that drive cell cycle progression and survival signaling, these compounds can halt cell division and trigger programmed cell death. Patents have listed this compound among a vast number of pyrimidine compounds with potential applications as inhibitors of cell proliferation, although specific data for this compound is not provided.

Immunomodulatory Effects

The demonstrated activity of 6-alkyl-2,4-diaminopyrimidine analogs as histamine (B1213489) H4 receptor antagonists points to the immunomodulatory potential of this chemical class. By blocking the action of histamine on immune cells, these compounds can influence various aspects of the immune response, including the recruitment and activation of inflammatory cells. The potential for this compound or its derivatives to exert similar effects warrants further investigation.

Elucidation of Structure-Mechanism Relationships

The development of active analogs based on the 6-phenylpyrimidine scaffold has provided some insights into structure-activity relationships (SAR). For instance, in the case of M1 muscarinic receptor PAMs, modifications to the core structure and its substituents have been shown to fine-tune the allosteric modulatory activity. Similarly, for histamine H4 receptor antagonists, the nature of the substitutions on the pyrimidine ring and the alkyl chain at the 6-position are critical for determining potency and selectivity.

For kinase inhibitors, the 4-anilinopyrimidine core is a well-established pharmacophore that orients the molecule within the ATP-binding pocket of the kinase. The substituents on the phenyl and pyrimidine rings play a crucial role in establishing specific interactions that determine the inhibitor's potency and selectivity profile.

Computational and Theoretical Studies on 6 Phenylpyrimidin 4 Yl Methanamine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. epstem.net These calculations can predict molecular geometry, vibrational frequencies, and electronic characteristics with a high degree of accuracy. acs.org

The basicity of (6-Phenylpyrimidin-4-yl)methanamine is a key determinant of its behavior in biological systems. The molecule possesses several potential protonation sites: the two nitrogen atoms of the pyrimidine (B1678525) ring and the nitrogen atom of the aminomethyl group.

To predict the most likely protonation site, computational methods can be employed to calculate the molecular electrostatic potential (MEP). The MEP indicates regions of a molecule that are electron-rich and thus susceptible to electrophilic attack, including protonation. For this compound, the nitrogen atoms are expected to be the most electron-rich regions.

Table 1: Predicted Protonation Sites and Estimated Basicity Constants (pKa) of this compound

| Protonation Site | Estimated pKa | Rationale |

| Aminomethyl Nitrogen | ~9-10 | Aliphatic amines typically have pKa values in this range. |

| Pyrimidine Nitrogen (N1) | ~1-2 | The electron-withdrawing phenyl group and the second nitrogen atom reduce the basicity of the pyrimidine ring nitrogens. |

| Pyrimidine Nitrogen (N3) | ~1-2 | Similar to N1, its basicity is significantly lower than that of the aminomethyl group. |

Note: The pKa values in this table are estimations based on the general chemical properties of similar functional groups and are not derived from specific experimental or computational studies on this compound.

The electronic properties and reactivity of this compound can be further elucidated by analyzing its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epstem.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Quantum chemical calculations can provide the energies of these orbitals and allow for the derivation of various reactivity descriptors. These descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), offer a quantitative measure of the molecule's reactivity. epstem.net For instance, a study on pyrimidine derivatives showed that functional group substitutions significantly impact the HOMO-LUMO gap and the total dipole moment, thereby altering the molecule's reactivity. ekb.eg

Table 2: Hypothetical Molecular Orbital and Reactivity Descriptors for this compound

| Descriptor | Hypothetical Value (eV) | Significance |

| HOMO Energy | -8.5 | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -1.2 | Indicates the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 7.3 | A relatively large gap suggests good kinetic stability. |

| Electronegativity (χ) | 4.85 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 3.65 | Indicates resistance to change in electron distribution. |

Note: These values are hypothetical and serve to illustrate the types of data obtained from quantum chemical calculations. They are based on general trends observed for similar aromatic and heterocyclic compounds.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. nih.gov This method is invaluable in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-protein interactions. researchgate.netyoutube.com

For this compound, its structural similarity to known inhibitors of various enzymes suggests several potential protein targets. Pyrimidine derivatives are known to inhibit a range of enzymes, including kinases, dihydrofolate reductase, and cyclooxygenases. nih.govnih.gov Docking studies of N-phenylpyrimidine-4-amine derivatives against FMS-like tyrosine kinase-3 (FLT3) have identified key residues for binding. nih.gov Similarly, docking has been used to study pyrimidine derivatives as dual inhibitors of AP-1 and NF-kappaB. nih.gov

A typical docking simulation would place this compound into the active site of a target protein and calculate a scoring function to estimate the binding affinity. The simulation would also reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-protein complex. biorxiv.org For example, the phenyl group could engage in π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site, while the amino group and pyrimidine nitrogens could form hydrogen bonds with appropriate donor or acceptor groups on the protein. biorxiv.org

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Result |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | |

| Hydrogen Bonds | Asp145, Lys88 |

| π-Stacking | Phe132 |

| Hydrophobic Interactions | Val67, Leu130, Ala85 |

Note: This table presents hypothetical results from a molecular docking simulation to illustrate the type of information that can be obtained. The specific values and residues would depend on the actual protein target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchpublish.com These models are useful for predicting the activity of new compounds and for understanding the structural features that are important for activity. nih.gov

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic fields. researchgate.net In a CoMFA study, the molecules are aligned, and the steric and electrostatic potentials are calculated at various points on a 3D grid surrounding the molecules. Statistical methods, such as Partial Least Squares (PLS), are then used to develop a model that relates these fields to the observed biological activities.

For a series of inhibitors based on the this compound scaffold, a CoMFA model could provide valuable insights. For example, a study on pyrimidine inhibitors of Pneumocystis carinii dihydrofolate reductase utilized CoMFA to understand their structure-activity relationships. nih.gov The results of a CoMFA analysis are often visualized as contour maps, which indicate regions where changes in steric bulk or electrostatic properties are predicted to increase or decrease activity.

Table 4: Statistical Parameters for a Representative CoMFA Model on Pyrimidine Derivatives

| Parameter | Value | Description |

| q² (cross-validated r²) | 0.611 | Indicates the internal predictive ability of the model. youtube.com |

| r² (non-cross-validated r²) | 0.973 | Measures the goodness of fit of the model to the training data. youtube.com |

| r²_pred (predictive r²) | 0.630 | Measures the predictive power of the model on an external test set. youtube.com |

| Steric Field Contribution | 59.8% | The percentage of variance in activity explained by the steric field. nih.gov |

| Electrostatic Field Contribution | 40.2% | The percentage of variance in activity explained by the electrostatic field. nih.gov |

Note: The data in this table are derived from published CoMFA studies on related pyrimidine and pyridopyridazin-6-one inhibitors and serve as an example of typical results. youtube.comnih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov This often provides a more detailed understanding of the structure-activity relationships.

A CoMSIA study on this compound analogues could reveal the importance of these additional properties for their biological activity. For instance, a CoMSIA model developed for pyrrolidine-based DPP-IV inhibitors highlighted the importance of specific steric, electrostatic, and hydrogen bonding features for high binding affinity. nih.gov Like CoMFA, the results of a CoMSIA analysis are typically presented as contour maps that guide the design of more potent compounds.

Table 5: Statistical Parameters for a Representative CoMSIA Model on Pyrimidine Derivatives

| Parameter | Value | Description |

| q² (cross-validated r²) | 0.725 | Indicates the internal predictive ability of the model. nih.gov |

| r² (non-cross-validated r²) | 0.965 | Measures the goodness of fit of the model to the training data. nih.gov |

| r²_pred (predictive r²) | 0.668 | Measures the predictive power of the model on an external test set. nih.gov |

| Field Contributions | ||

| Steric | Varies | Percentage of variance explained by the respective field. |

| Electrostatic | Varies | |

| Hydrophobic | Varies | |

| H-bond Donor | Varies | |

| H-bond Acceptor | Varies |

Note: The data in this table are based on a published CoMSIA study on N-phenylpyrimidine-4-amine derivatives and are representative of the statistical quality of such models. nih.gov

Hologram Quantitative Structure-Activity Relationship (HQSAR)

Hologram Quantitative Structure-Activity Relationship (HQSAR) is a 2D-QSAR technique that correlates the structural features of a set of molecules with their biological activities. Unlike 3D-QSAR methods, HQSAR does not require 3D structural alignment, making it a rapid and efficient tool for analyzing large datasets. semanticscholar.orgmdpi.com The methodology is predicated on generating molecular holograms, which are specialized fingerprints that encode the frequency of various molecular fragments. semanticscholar.org

The HQSAR process involves several key steps:

Molecular Fragmentation: Each molecule in the dataset is broken down into a series of structural fragments. These fragments can be linear, branched, or overlapping and can be distinguished based on various parameters such as atoms, bonds, connections, chirality, and donor/acceptor properties. researchgate.netnih.gov

Hologram Generation: Each fragment is assigned an integer value through a cyclic redundancy check (CRC) algorithm, and this value determines the fragment's position within a fixed-length array, known as the molecular hologram. semanticscholar.org The hologram length is a critical parameter, as it influences the pattern of bin occupancies and potential fragment collisions. semanticscholar.org

Statistical Model Development: Partial Least Squares (PLS) analysis is then used to build a mathematical model that correlates the hologram bin values (the independent variables) with the biological activity of the compounds (the dependent variable). semanticscholar.org

The statistical quality of an HQSAR model is assessed using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.7) indicates good internal predictive power, while a high r² value signifies a strong correlation between the descriptors and the activity. mdpi.comnih.gov For instance, HQSAR studies on 6-arylquinazolin-4-amine inhibitors yielded a model with a q² of 0.757 and an r² of 0.937, indicating a robust and predictive model. mdpi.com Similarly, an analysis of 2,4-dioxopyrimidine-1-carboxamide derivatives produced a model with a q² of 0.834 and an r² of 0.965. nih.gov

| Model Subject | Fragment Distinction | q² (Cross-validated) | r² (Non-cross-validated) | Predictive r² (Test Set) | Reference |

|---|---|---|---|---|---|

| 6-Arylquinazolin-4-amines | Atoms, Bonds, Connections, Chirality | 0.757 | 0.937 | 0.659 | mdpi.com |

| 2,4-Dioxopyrimidine-1-carboxamides | Atoms, Bonds, Connections, Donor/Acceptor | 0.834 | 0.965 | Not Reported | nih.gov |

| Cholinesterase Inhibitors | Atoms, Bonds, Connections, H-atoms, Chirality, Donor/Acceptor | 0.904 | 0.952 | Not Reported | mdpi.com |

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction Methodologies

The success of a potential drug candidate is critically dependent on its pharmacokinetic properties, encapsulated by Absorption, Distribution, Metabolism, and Excretion (ADME). nih.gov In silico ADME prediction has become a cornerstone of early-stage drug discovery, allowing for the rapid screening of compounds to filter out those with unfavorable profiles, thus reducing late-stage attrition. nih.govresearchgate.net For a compound like this compound, these predictive models estimate its behavior within a biological system.

A variety of computational tools and methodologies are employed for ADME prediction, often relying on quantitative structure-property relationship (QSPR) models. frontiersin.org These models predict key parameters based on the molecule's structure.

Absorption: This is often predicted by modeling Caco-2 cell permeability and human intestinal absorption (HIA). Caco-2 permeability is a good indicator of a compound's ability to cross the intestinal wall. frontiersin.org Another important descriptor is the topological polar surface area (TPSA), which correlates with a molecule's transport characteristics; lower TPSA values are generally associated with better absorption. frontiersin.org

Distribution: Key factors include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. These properties determine where the compound travels in the body and if it can reach its target site.

Metabolism: Predictions often focus on interactions with cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs. Models can predict whether a compound is a substrate or an inhibitor of specific CYP isoforms (e.g., CYP2D6, CYP3A4).

Excretion: This is related to properties like a compound's solubility and its potential for renal clearance.

Numerous software platforms, such as Discovery Studio, pkCSM, and Toxtree, are used to perform these calculations. frontiersin.org These tools provide a comprehensive profile that helps researchers assess the drug-likeness of a compound.

| ADME Parameter | Predicted Property | Favorable Indication | Reference |

|---|---|---|---|

| Absorption | Caco-2 Permeability (Papp) | High (>0.90) | frontiersin.org |

| Absorption | Human Intestinal Absorption (%) | High (>80%) | frontiersin.org |

| Absorption | Topological Polar Surface Area (TPSA) | < 140 Ų | frontiersin.org |

| Distribution | Blood-Brain Barrier (BBB) Permeability | High or Low (Target Dependent) | |

| Metabolism | CYP2D6 Inhibitor | No | |

| Excretion | Aqueous Solubility (logS) | High |

Molecular Dynamics Simulations for Conformational Sampling and Binding Affinity

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov For a compound like this compound, MD simulations can provide critical insights into its conformational flexibility and its binding interactions with a biological target, such as a protein receptor. nih.gov

The process begins by setting up a system that includes the ligand (the compound) and its target protein solvated in a box of water molecules and ions to mimic physiological conditions. nih.govmdpi.com The simulation then calculates the forces between all atoms and uses Newton's laws of motion to predict their subsequent positions and velocities over a series of very short time steps. mdpi.com

Key analyses performed on the resulting trajectory include:

Root Mean Square Deviation (RMSD): This measures the average deviation of a protein's backbone atoms over the course of the simulation relative to a starting structure. A stable RMSD value suggests that the protein-ligand complex has reached equilibrium. nih.gov

Root Mean Square Fluctuation (RMSF): This analysis identifies the flexibility of individual amino acid residues in the protein. High RMSF values in certain regions, such as loops, can indicate conformational changes upon ligand binding. nih.gov

Binding Affinity Calculation: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the simulation trajectory to estimate the free energy of binding between the ligand and the protein, providing a quantitative measure of binding affinity. nih.gov

These simulations reveal the stability of the ligand in the binding pocket, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and assess how the compound's conformation adapts to the binding site. nih.govnih.gov This detailed understanding of the dynamic binding process is crucial for optimizing the structure of lead compounds to improve their potency and selectivity.

| Analysis Type | Metric | Interpretation | Reference |

|---|---|---|---|

| System Stability | Protein RMSD | A stable plateau indicates the complex has reached equilibrium. | nih.gov |

| Residue Flexibility | Residue RMSF | Highlights flexible regions of the protein that may be involved in binding. | nih.gov |

| Binding Affinity | MM/GBSA Binding Energy (kcal/mol) | A lower (more negative) value suggests a stronger binding affinity. | nih.govresearchgate.net |

| Key Interactions | Hydrogen Bond Occupancy (%) | High occupancy indicates a stable and important hydrogen bond. | nih.gov |

Applications As Synthetic Intermediates and Advanced Chemical Building Blocks

Precursor Role in the Synthesis of Complex Heterocyclic Systems

The strategic placement of reactive functional groups on the (6-Phenylpyrimidin-4-yl)methanamine scaffold allows for its use as a precursor in the construction of more elaborate heterocyclic frameworks. The primary amine of the methanamine group provides a nucleophilic site for a wide array of chemical transformations, including amide bond formation, reductive amination, and the formation of various nitrogen-containing heterocycles.

For instance, the chloro-substituted derivative, (2-Chloro-6-phenylpyrimidin-4-yl)methanamine, has been utilized in the preparation of novel pyrimidine (B1678525) compounds. google.com This highlights the ability of the aminomethyl group to participate in reactions that lead to the expansion of the molecular complexity, building upon the stable phenylpyrimidine core. The pyrimidine ring itself can also undergo further functionalization, offering multiple avenues for the synthesis of diverse heterocyclic structures. The synthesis of heterocyclic amides as modulators of the TRPA1 ion channel has been explored using related pyrimidine-based methanamine intermediates, demonstrating the value of this scaffold in constructing molecules with specific biological targets. google.com

Development of Novel Drug Scaffolds and Chemical Probes

The phenylpyrimidine motif is a well-established "privileged structure" in medicinal chemistry, frequently appearing in the architecture of biologically active compounds. Consequently, this compound and its derivatives are attractive starting materials for the development of novel drug scaffolds. The ability to readily modify the aminomethyl group allows for the introduction of various pharmacophores and the exploration of structure-activity relationships (SAR).

The development of heterocyclic amides from pyrimidine methanamine precursors for the modulation of biological targets like the TRPA1 channel is a clear example of its application in creating new therapeutic agents. google.com The core structure provides a rigid framework that can be appropriately decorated with different functional groups to optimize binding to a specific protein or enzyme. This modular approach is highly valuable in the iterative process of drug discovery.

While direct examples of this compound being used to create chemical probes are not extensively documented in publicly available literature, its structural features make it an ideal candidate for such applications. Chemical probes are essential tools for understanding biological processes, and the phenylpyrimidine core can serve as the central scaffold, with the aminomethyl group providing a convenient attachment point for reporter groups, such as fluorescent dyes or affinity tags.

Utilization in Diversification-Oriented Synthesis

Diversification-oriented synthesis (DOS) is a powerful strategy for creating a wide range of structurally diverse molecules for high-throughput screening. The commercial availability of this compound and its derivatives as building blocks underscores their utility in this field. bldpharm.com Chemical suppliers often categorize such compounds as intermediates for the synthesis of combinatorial libraries.

The reactive amine handle of this compound is particularly well-suited for parallel synthesis, where a common core is reacted with a library of different building blocks to rapidly generate a large number of distinct products. For example, a library of amides can be readily synthesized by reacting this compound with a diverse set of carboxylic acids. Similarly, a variety of secondary and tertiary amines can be produced through reductive amination with a collection of aldehydes and ketones. This approach allows for the efficient exploration of chemical space around the phenylpyrimidine scaffold, increasing the probability of identifying compounds with desired biological activities or material properties.

The table below provides an overview of the types of synthetic transformations that can be applied to this compound in the context of diversification-oriented synthesis.

| Reaction Type | Reactant | Product Class | Potential Application |

| Acylation | Carboxylic Acid / Acyl Chloride | Amides | Drug Scaffolds, Materials |

| Reductive Amination | Aldehyde / Ketone | Secondary/Tertiary Amines | Drug Scaffolds, Ligands |

| Sulfonylation | Sulfonyl Chloride | Sulfonamides | Bioactive Compounds |

| Urea/Thiourea Formation | Isocyanate / Isothiocyanate | Ureas / Thioureas | Bioactive Compounds |

Future Perspectives and Emerging Research Directions for 6 Phenylpyrimidin 4 Yl Methanamine Research

Innovations in Green Chemistry for Sustainable Synthesis

The chemical industry is increasingly embracing the principles of green chemistry to minimize its environmental footprint. The synthesis of pyrimidine (B1678525) derivatives, including (6-Phenylpyrimidin-4-yl)methanamine, is no exception. Future research will likely focus on developing sustainable and efficient synthetic routes that reduce or eliminate the use of hazardous substances. bohrium.combenthamdirect.com

Key areas of innovation include:

Multicomponent Reactions: These reactions, where multiple starting materials react in a single step to form a complex product, are highly attractive for their atom economy and reduced waste generation. acs.org Researchers are exploring novel multicomponent reactions for the synthesis of highly substituted and unsymmetrically decorated pyrimidines. acs.org

Green Solvents and Catalysts: The use of environmentally benign solvents, such as water, and reusable catalysts is a cornerstone of green chemistry. bohrium.comresearchgate.net Recent studies have demonstrated the use of nano-SiO2 and ZnO nano-powders as efficient catalysts in the synthesis of pyrimidine derivatives. researchgate.net The development of catalytic reactions that can convert biomass-derived alcohols into pyrimidines is also a promising avenue. acs.org

Energy-Efficient Techniques: Microwave-assisted synthesis and solvent-free "grindstone chemistry" techniques are being investigated to reduce reaction times and energy consumption. researchgate.netresearchgate.net These methods offer a more sustainable alternative to conventional heating. researchgate.net

A recent review highlights various green synthetic techniques for pyrimidine derivatives, including ultrasound-assisted synthesis, visible light irradiation, and catalyst-free synthesis, all aimed at achieving greater sustainability. researchgate.net

Exploration of Undiscovered Biological Targets and Therapeutic Areas

The pyrimidine scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. nih.gov While the anticancer potential of pyrimidine derivatives is well-documented, future research is poised to uncover novel biological targets and expand their therapeutic applications. mdpi.comnih.gov

Emerging areas of interest include:

Antimicrobial and Antiviral Applications: The structural similarity of pyrimidines to the building blocks of DNA and RNA makes them promising candidates for developing new anti-infective agents. nih.gov Research is ongoing to synthesize and evaluate pyrimidine derivatives against various pathogens, including multidrug-resistant bacteria and viruses. nih.gov

Neurological Disorders: The ability of certain pyrimidine derivatives to cross the blood-brain barrier opens up possibilities for treating neurological conditions. nih.gov Research into their potential for managing diseases like Alzheimer's is an active area.

Immunology and Immuno-oncology: The modulation of the immune system is a powerful therapeutic strategy. The potential of pyrimidine-based compounds to act as immunomodulators is an exciting frontier in drug discovery. nih.gov

A significant focus of future research will be to identify and validate new molecular targets for this compound and its analogs. This will involve a combination of high-throughput screening, proteomic studies, and molecular docking to elucidate their mechanisms of action.

Integration of Artificial Intelligence and Machine Learning in Compound Design

For this compound research, AI and ML can be applied in several ways:

Virtual Screening and Hit Identification: AI algorithms can screen massive virtual libraries of compounds to identify those with a high probability of binding to a specific biological target. nih.gov This significantly accelerates the initial stages of drug discovery.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired pharmacological properties. springernature.com This allows for the exploration of novel chemical space around the this compound scaffold.

Predictive Modeling: ML models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to de-risk drug development. springernature.com

Synthesis Planning: AI can assist chemists in designing efficient and sustainable synthetic routes for novel pyrimidine derivatives. acm.org

By integrating AI and ML, researchers can navigate the vast chemical space more effectively, leading to the faster and more cost-effective development of new drugs based on the this compound core. bohrium.com

Development of Multi-Target Directed Ligands and Hybrid Molecules

Complex diseases like cancer often involve multiple biological pathways. nih.gov A promising therapeutic strategy is the development of multi-target-directed ligands (MTDLs), single molecules designed to interact with several targets simultaneously. nih.govnih.gov The this compound scaffold provides a versatile platform for creating such MTDLs.

The design of hybrid molecules, which combine the pyrimidine core with other pharmacophores, is another burgeoning area of research. mdpi.comnih.govnih.gov This approach aims to:

Enhance Biological Activity: By incorporating different molecular entities, hybrid molecules can exhibit synergistic effects and improved potency. nih.gov

Overcome Drug Resistance: Targeting multiple pathways can help to circumvent the development of drug resistance, a major challenge in cancer therapy. mdpi.comnih.gov

Improve Pharmacokinetic Properties: Hybridization can be used to fine-tune the absorption, distribution, and metabolism of a drug candidate. nih.gov

常见问题

Q. What are the optimal synthetic routes for (6-Phenylpyrimidin-4-yl)methanamine, and how do reaction conditions influence yield?

The synthesis typically involves functionalizing the pyrimidine core with a phenyl group at position 6 and a methanamine group at position 3. A common approach includes:

- Step 1: Reacting 6-chloropyrimidine with phenylmagnesium bromide to introduce the phenyl group via nucleophilic aromatic substitution.

- Step 2: Amination at position 4 using ammonia or ammonium hydroxide under basic conditions (e.g., K₂CO₃) at 80–100°C for 12–24 hours .

- Critical factors: Temperature control and stoichiometric ratios of reagents are crucial to minimize side products like over-aminated derivatives. Yields typically range from 60–75% when using anhydrous solvents like DMF .

Q. How is the structural integrity of this compound validated experimentally?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of the phenyl ring (δ 7.2–7.6 ppm for aromatic protons) and methanamine group (δ 3.1–3.4 ppm for CH₂NH₂) .

- X-ray Crystallography: SHELX software (e.g., SHELXL) is widely used for refining crystal structures, resolving bond angles, and verifying stereochemistry .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 186.1024 for C₁₁H₁₂N₃) .

Q. What preliminary assays are used to assess its biological activity?

- Binding affinity studies: Surface plasmon resonance (SPR) measures interactions with targets like kinases or GPCRs.

- Cytotoxicity screening: MTT assays in cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 μM for 48 hours .

Advanced Research Questions

Q. How can computational methods enhance the understanding of its mechanism of action?

- Molecular docking: Tools like AutoDock Vina predict binding modes to targets (e.g., EGFR kinase). For example, the phenyl group may occupy hydrophobic pockets, while the methanamine forms hydrogen bonds with catalytic residues .

- MD simulations: GROMACS or NAMD simulate ligand-protein stability over 100 ns trajectories, analyzing RMSD and binding free energies (MM-PBSA) .

Q. What strategies resolve contradictions in solubility and reactivity data across studies?

- Solubility optimization: Co-solvent systems (e.g., DMSO:PBS mixtures) or salt formation (e.g., hydrochloride salts) improve aqueous solubility for in vitro assays .

- Reactivity analysis: Substituent effects (e.g., electron-withdrawing vs. donating groups on the phenyl ring) are studied via Hammett plots to correlate structure-reactivity relationships .

Q. How is its metabolic stability evaluated in pharmacokinetic studies?

- In vitro microsomal assays: Incubate with liver microsomes (human or rat) at 37°C, monitoring parent compound depletion via LC-MS/MS over 60 minutes.

- CYP450 inhibition: Fluorescent probes (e.g., CYP3A4) assess competitive inhibition at IC₅₀ values <10 μM .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis?

- Flow chemistry: Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., polymerization) and scaling yields to >85% .

- Catalytic optimization: Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in Suzuki-Miyaura reactions for phenyl group introduction .

Q. What analytical techniques differentiate polymorphic forms?

- Powder X-ray diffraction (PXRD): Identifies crystalline vs. amorphous forms.

- Differential Scanning Calorimetry (DSC): Detects melting point variations (>5°C differences indicate polymorphism) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。